![molecular formula C7H12ClNO3 B13898755 Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride is a compound that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system. This method provides high diastereo- and enantioselectivities . Another approach involves tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored in a cool, dry place in tightly closed containers to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying biological processes involving tropane alkaloids.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mecanismo De Acción
The mechanism of action of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of neurotransmitter reuptake or modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane-2-carboxylic acid: This compound shares a similar core structure but lacks the oxygen atom.
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride: This compound has a similar bicyclic structure but differs in the position of the oxygen atom
Uniqueness
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride is unique due to its specific arrangement of atoms within the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H12ClNO3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
(1R,2R,5S)-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1 |
Clave InChI |
BUSQEUYQYKHXKM-FPKZOZHISA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](NC[C@H]1O2)C(=O)O.Cl |
SMILES canónico |
C1CC2C(NCC1O2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


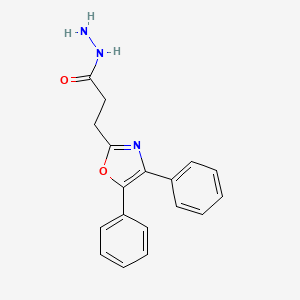
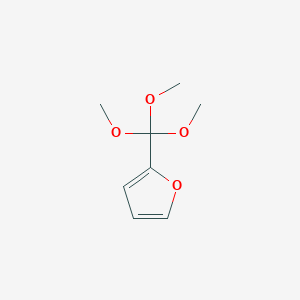
![7-iodo-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-Triazolo[4,3-a]pyridine](/img/structure/B13898701.png)
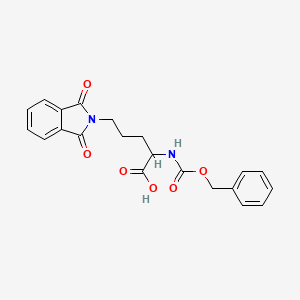
![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)
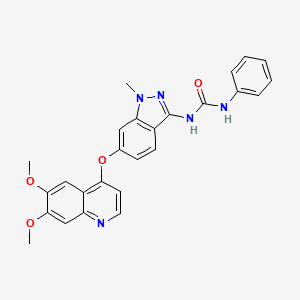

![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)
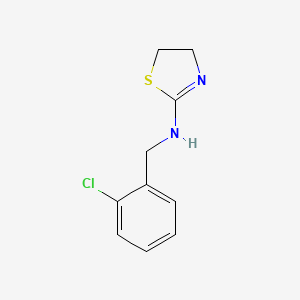

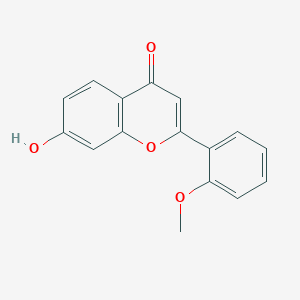
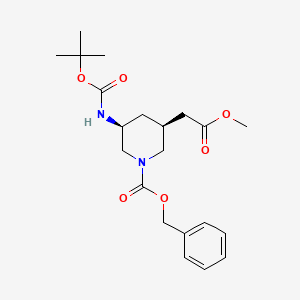
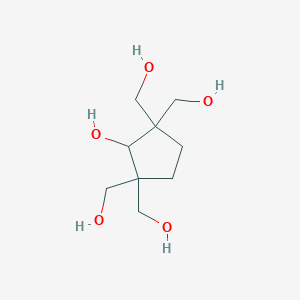
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
